molecular formula C9H11NOS B3041026 3-(2,5-Dimethyl-3-thienyl)acrylamide CAS No. 257946-39-7

3-(2,5-Dimethyl-3-thienyl)acrylamide

Cat. No.: B3041026
CAS No.: 257946-39-7
M. Wt: 181.26 g/mol
InChI Key: BIZSZNHADXWSBT-ONEGZZNKSA-N
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Description

3-(2,5-Dimethyl-3-thienyl)acrylamide is an organic compound with the molecular formula C9H11NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-3-thienyl)acrylamide typically involves the reaction of 2,5-dimethylthiophene with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-3-thienyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Dimethyl-3-thienyl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-3-thienyl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethyl-2-thienyl)acrylamide
  • 3-(2,5-Dimethyl-4-thienyl)acrylamide
  • 3-(2,5-Dimethyl-5-thienyl)acrylamide

Uniqueness

3-(2,5-Dimethyl-3-thienyl)acrylamide is unique due to the specific positioning of the dimethyl groups on the thiophene ring, which can influence its chemical reactivity and physical properties. This structural feature can lead to differences in its behavior in chemical reactions and its interactions with biological targets compared to similar compounds .

Properties

IUPAC Name

(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-6-5-8(7(2)12-6)3-4-9(10)11/h3-5H,1-2H3,(H2,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZSZNHADXWSBT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)C)/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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